1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol
Beschreibung
1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a 5-bromo-pyridin-3-ylmethyl group. This structural framework is frequently explored in medicinal chemistry for targeting enzymes and receptors, such as sphingosine kinases, dopamine receptors, and parasitic proteases .
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-5-9(6-13-7-10)8-14-3-1-11(15)2-4-14/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXRHNARWNTDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744458 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296224-86-6 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol typically involves the reaction of 5-bromopyridine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol has a molecular formula of and a molecular weight of approximately 285.16 g/mol. Its structure features a piperidine ring substituted with a bromopyridine moiety, which is significant for its biological activity.
Cancer Therapy
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, piperidine derivatives have been shown to enhance cytotoxicity and induce apoptosis in cancer cell lines. A notable study demonstrated that a related compound displayed superior activity against FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . The incorporation of saturated and three-dimensional structures in these compounds significantly improves their interaction with protein binding sites, making them promising candidates for cancer treatment.
Neurodegenerative Disease Treatment
The compound's potential in treating neurodegenerative diseases, particularly Alzheimer's disease, has been explored. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cholinergic neurotransmission. One study reported that the introduction of piperidine moieties improved the brain exposure of dual inhibitors targeting these enzymes, thus enhancing their efficacy against Alzheimer's disease . Additionally, compounds with piperidine structures have shown antioxidant properties, contributing to their therapeutic potential.
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. Compounds containing piperidine rings demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with DNA synthesis pathways.
Data Tables
Case Study 1: Anticancer Activity
A study focusing on a derivative of this compound showed improved cytotoxic effects in vitro against various cancer cell lines. The compound was synthesized through a multi-step process involving cycloaddition reactions, leading to enhanced biological activity due to its unique structural features .
Case Study 2: Alzheimer’s Disease
In another investigation, researchers synthesized several piperidine-based compounds and evaluated their effects on cholinesterase inhibition. One particular derivative exhibited significant inhibition of both acetylcholinesterase and butyrylcholinesterase, showcasing its potential as a dual-action therapeutic for Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom and piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Piperidine Derivatives with Aromatic Substituents
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol (CAS 1220019-87-3) Structure: Contains a 5-bromo-4-methylpyridin-2-yl group instead of the 5-bromopyridin-3-ylmethyl moiety. Properties: Predicted pKa ~14.68 (basic hydroxyl group), density 1.47 g/cm³.
1-((1H-Indol-3-yl)methyl)piperidin-4-ol Analogs
- Structure : Replaces the bromopyridine with an indole group.
- Activity : Displays moderate-to-high affinity for dopamine D2 receptors (Ki values in nM range) and acts as an antagonist. The indole’s planar structure facilitates π-π stacking in receptor binding pockets .
1-[(Thiophen-3-yl)methyl]piperidin-4-ol (CAS 864388-84-1)
- Structure : Substitutes pyridine with a thiophene ring.
- Properties : Lower molecular weight (197.3 g/mol) and sulfur atom introduce distinct electronic effects.
- Activity : Thiophene’s electron-rich system may alter target engagement compared to bromopyridine derivatives .
Modifications to the Piperidine Core
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol (CAS 887425-47-0) Structure: Replaces pyridine with pyrimidine. Similarity: 0.86 to the target compound.
1-(5-Bromopyrimidin-2-yl)-3-piperidinol (CAS 914347-67-4) Structure: Shifts the hydroxyl group from position 4 to 3 on the piperidine ring. Similarity: 0.81. Activity: Altered hydroxyl position reduces selectivity for sphingosine kinase 1 (SK1) by 2.5-fold compared to 4-hydroxyl analogs (e.g., RB-005 vs. RB-019) .
Binding and Selectivity Profiles
Enzyme Targets
Sphingosine Kinase 1 (SK1) :
- RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) : 15-fold selectivity for SK1 over SK2 due to optimal hydrophobicity from the octylphenethyl group .
- 1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol : Bromine may mimic hydrophobic interactions of octylphenyl, but selectivity data are pending.
Toxoplasma gondii TgAPN2 Protease: LAS_52160953 (Trimethylphenoxymethyl-piperidin-4-ol): Binds via hydrogen bonds (Tyr914) and hydrophobic contacts (Asp920, Leu1372). The bromopyridine analog could engage similarly but with halogen bonding .
Receptor Targets
Dopamine D2 Receptors :
- Haloperidol-like analogs : Piperidin-4-ol derivatives with indolylmethyl groups show antagonist activity (IC50 ~10–100 nM). Bromopyridine’s bulk may reduce affinity compared to indole .
Biologische Aktivität
1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a brominated pyridine moiety and a piperidine ring, which are common structural features in various bioactive molecules. The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for multiple interaction sites, enhancing its potential as a drug candidate. The presence of the bromine atom may influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its role as an enzyme inhibitor and receptor ligand. Below are key findings related to its biological applications:
Enzyme Inhibition
- Mechanism of Action : The compound is believed to interact with enzyme active sites through hydrogen bonding and π-π interactions, which enhances binding affinity. This mechanism is crucial for its role as an enzyme inhibitor.
- Target Enzymes : Research indicates that derivatives of piperidine compounds, including this compound, can inhibit various enzymes such as kinases and proteases, contributing to their anti-inflammatory and anticancer activities .
Receptor Binding
- Receptor Ligands : The compound has been evaluated for its ability to bind to different receptors, including G-protein-coupled receptors (GPCRs), which play significant roles in numerous physiological processes .
- Pharmacological Implications : Its potential as a therapeutic agent is underscored by studies showing that similar compounds can modulate receptor activity, leading to effects such as pain relief or anti-tumor activity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Here are summarized findings from selected research:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromopyridine | Brominated pyridine | Antimicrobial properties |
| Piperidine | Saturated nitrogen-containing heterocycle | Analgesic effects |
| (1-(Pyridin-3-yl)piperidin-4-yl)methanol | Similar piperidine structure | Potential anti-inflammatory effects |
| 2-Aminopyridine | Amino group on pyridine | Anticancer activity |
Q & A
Q. What synthetic strategies are recommended for preparing 1-((5-Bromopyridin-3-yl)methyl)piperidin-4-ol, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typical. Start with bromopyridine derivatives (e.g., 5-bromopyridin-3-ylmethanol) and employ nucleophilic substitution or coupling reactions with piperidin-4-ol. Intermediate characterization should include NMR (1H/13C) for structural confirmation and HPLC (≥98% purity criteria) to monitor reaction progress . For crystallographic validation, X-ray diffraction (as in ) resolves stereochemical ambiguities.
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for storage and experimental use?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to track degradation products. Buffer solutions (e.g., ammonium acetate at pH 6.5, as in ) simulate physiological conditions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Surface adsorption effects on glass or polymer containers should be tested via mass recovery experiments .
Q. What spectroscopic techniques are optimal for confirming the compound’s structure and purity?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- FTIR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, hydroxyl groups).
- Elemental Analysis : Validate empirical formula (C₁₂H₁₅BrN₂O).
Cross-reference with databases like PubChem or ChemSpider, avoiding non-peer-reviewed sources (e.g., benchchem.com ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer : Systematic solubility studies using shake-flask methods with UV-Vis quantification. Test polar (DMSO, water) and non-polar (ethyl acetate, hexane) solvents. Account for pH-dependent solubility (e.g., protonation of piperidine nitrogen). Discrepancies may arise from residual solvents (e.g., DMF) in synthesized batches; use GC-MS to detect impurities .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should dose-response experiments be designed?
- Methodological Answer : Use cell-based assays (e.g., HEK293 or HeLa) for cytotoxicity profiling. For receptor-targeted studies (e.g., GPCRs), employ radioligand binding assays with competitive displacement. Dose-response curves require 8–10 concentrations (logarithmic scaling) and IC₅₀/EC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors from ) .
Q. How can computational chemistry predict the compound’s interactions with biological targets, and what software is recommended?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, ion channels). Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models trained on bromopyridine analogs ( ) improve accuracy. Cross-check with experimental data (e.g., SPR binding kinetics) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodological Answer :
- Standardized synthesis protocols : Strict control of reaction time, temperature, and purification (e.g., column chromatography with defined silica gel pore size).
- Quality control : Batch-specific NMR and LC-MS profiling.
- Blinded experiments : Randomize compound aliquots to reduce operator bias .
Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications : Replace bromine with other halogens (e.g., Cl, F) or functional groups (e.g., -CF₃, -OH) using as templates.
- Piperidine ring substitutions : Introduce methyl or ethyl groups at the 4-position to study steric effects.
- Biological testing : Prioritize analogs with calculated LogP values <3 for improved bioavailability .
Data Interpretation & Troubleshooting
Q. How should researchers address unexpected results in receptor-binding assays (e.g., non-sigmoidal dose-response curves)?
- Methodological Answer :
Q. What analytical methods detect and quantify degradation products formed during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
